3-Phenyl-2-thiophenecarboxaldehyde chemical properties
3-Phenyl-2-thiophenecarboxaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Phenyl-2-thiophenecarboxaldehyde
Introduction: A Versatile Heterocyclic Building Block
3-Phenyl-2-thiophenecarboxaldehyde is a bi-aryl organosulfur compound featuring a thiophene ring substituted with a phenyl group at the C3 position and a formyl (aldehyde) group at the C2 position. This specific arrangement of functional groups makes it a molecule of significant interest, particularly in the field of medicinal chemistry and drug development. The electron-rich thiophene core, combined with the reactive aldehyde handle and the steric and electronic influence of the phenyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. Its most notable application is as a key intermediate in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 3-Phenyl-2-thiophenecarboxaldehyde are summarized below. While basic molecular data is well-established, specific experimental physical properties such as melting and boiling points are not extensively reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 26170-85-4 | [1] |
| Molecular Formula | C₁₁H₈OS | [1] |
| Molecular Weight | 188.25 g/mol | [1] |
| Alternate Names | 2-Formyl-3-phenylthiophene | [1] |
| Appearance | Not specified (likely a solid or high-boiling liquid) | N/A |
| Boiling Point | Data not readily available | N/A |
| Melting Point | Data not readily available | N/A |
| Density | Data not readily available | N/A |
Synthesis and Structural Elucidation
The synthesis of 3-Phenyl-2-thiophenecarboxaldehyde is not commonly detailed as a one-pot reaction. A logical and efficient pathway involves a two-step process: first, the construction of the 3-phenylthiophene core, followed by the introduction of the aldehyde group at the C2 position.
Step 1: Suzuki-Miyaura Cross-Coupling for 3-Phenylthiophene Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[3][4] This reaction is ideal for creating the 3-phenylthiophene intermediate from commercially available starting materials. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
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To a reaction vessel, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture like toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, ~2 mol%), and a phosphine ligand like tricyclohexylphosphine (PCy₃, ~4 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield pure 3-phenylthiophene.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7] The reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8] The C2 position of the 3-phenylthiophene intermediate is activated and sterically accessible, making it the preferred site of formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
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In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to N,N-dimethylformamide (DMF, 3.0 eq) with stirring. Allow the Vilsmeier reagent to form for approximately 30 minutes.
-
Slowly add a solution of 3-phenylthiophene (1.0 eq) in DMF to the pre-formed reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of an aqueous base, such as sodium hydroxide or sodium bicarbonate, until pH 7-8 is reached.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography or distillation to obtain 3-Phenyl-2-thiophenecarboxaldehyde.
Spectroscopic Analysis
While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | ~9.9 - 10.1 ppm (s, 1H): Aldehydic proton (CHO).~7.2 - 7.8 ppm (m, 7H): Aromatic protons from the phenyl ring and the two protons on the thiophene ring. The thiophene protons are expected as doublets. |
| ¹³C NMR | ~180 - 185 ppm: Carbonyl carbon of the aldehyde.~125 - 150 ppm: Aromatic carbons of the thiophene and phenyl rings. |
| IR Spectroscopy | ~1670 - 1690 cm⁻¹: Strong C=O stretching vibration for the aromatic aldehyde.~2820 cm⁻¹ & ~2720 cm⁻¹: C-H stretching of the aldehyde (Fermi doublet).~3100 cm⁻¹: Aromatic C-H stretching. |
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Phenyl-2-thiophenecarboxaldehyde is dominated by two key features: the aldehyde functional group and the substituted thiophene ring.
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Aldehyde Group Reactivity: The formyl group is a highly versatile functional handle. It readily undergoes nucleophilic addition reactions, making it a precursor for alcohols (via reduction with agents like NaBH₄), imines (via condensation with primary amines), and alkenes (via Wittig-type reactions). It can also be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Thiophene Ring Reactivity: The thiophene ring is an electron-rich heterocycle, generally susceptible to electrophilic aromatic substitution. However, in this molecule, the reactivity is modulated by the two substituents. The aldehyde group is strongly electron-withdrawing and deactivating, while the phenyl group is weakly activating. Electrophilic attack would likely be directed to the C5 position, which is para to the phenyl group and meta to the deactivating aldehyde group.
Applications in Drug Development: A PARP Inhibitor Precursor
The primary documented application of 3-Phenyl-2-thiophenecarboxaldehyde is as a crucial building block in the synthesis of PARP inhibitors.[1] PARP is a family of enzymes critical for DNA repair. In cancers with existing DNA repair defects (such as those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9]
The aldehyde serves as a synthetic handle to construct more complex heterocyclic systems that form the core scaffold of the final drug molecule. The phenyl-thiophene moiety often serves as a key pharmacophoric element that interacts with specific residues within the enzyme's active site.
Safety, Handling, and Storage
Specific GHS hazard data for 3-Phenyl-2-thiophenecarboxaldehyde is not available. However, based on the closely related structure of 3-Methyl-2-thiophenecarboxaldehyde, it should be handled with care, assuming a similar hazard profile.[10]
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GHS Hazard Statements (Inferred):
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent degradation.
Conclusion
3-Phenyl-2-thiophenecarboxaldehyde is a valuable and specialized chemical intermediate. Its synthesis, leveraging powerful cross-coupling and formylation reactions, provides access to a unique structural motif. The dual reactivity of its aldehyde group and substituted thiophene ring makes it a versatile tool for synthetic chemists. Its role as a precursor to advanced therapeutic agents, particularly PARP inhibitors, underscores its importance in modern drug discovery and development, offering a robust platform for the creation of novel and impactful pharmaceuticals.
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